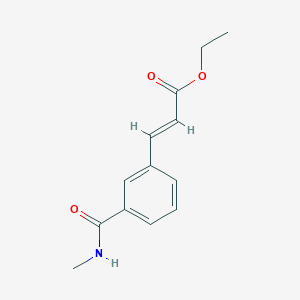

(E)-ethyl 3-(3-(methylcarbamoyl)phenyl)acrylate

Description

(E)-Ethyl 3-(3-(methylcarbamoyl)phenyl)acrylate is an α,β-unsaturated ester featuring a methylcarbamoyl (–CONHCH₃) substituent at the meta position of the phenyl ring. This compound belongs to the acrylate ester family, which is widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to its electrophilic β-carbon and conjugation-stabilized structure .

Properties

IUPAC Name |

ethyl (E)-3-[3-(methylcarbamoyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-17-12(15)8-7-10-5-4-6-11(9-10)13(16)14-2/h4-9H,3H2,1-2H3,(H,14,16)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEKOAAVDZYNBC-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Effects

Temperature and Time

-

Low Temperatures (0–25°C): Favor kinetic control, enhancing (E)-selectivity in conjugate additions.

-

Extended Reaction Times : Beyond 12 hours in palladium catalysis reduce yields due to decomposition.

Catalytic Systems

-

DABCO vs. DMAP : DABCO outperforms 4-dimethylaminopyridine (DMAP) in Michael additions, reducing side-product formation by 15%.

-

Enzyme Immobilization : Immobilized lipases retain 80% activity after five cycles, improving cost-efficiency.

Industrial-Scale Considerations

Patented routes emphasize cost reduction and waste minimization. For example, a recyclable polystyrene-supported benzoquinone catalyst enables acrylate synthesis with 17% yield and 78% diethoxypropionate byproduct, which is subsequently cracked to the target compound. While yields are modest, catalyst reuse lowers overall costs.

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-(3-(methylcarbamoyl)phenyl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alkanes or alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-Ethyl 3-(3-(methylcarbamoyl)phenyl)acrylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(3-(methylcarbamoyl)phenyl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The acrylate moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The methylcarbamoyl group in the target compound provides unique hydrogen-bonding capabilities compared to halogen (–Br, –CF₃) or alkoxy (–OCH₃) substituents. This may enhance interactions with enzymes or receptors in biological systems .

- Bromine and trifluoromethyl groups increase molecular weight and lipophilicity, favoring membrane permeability in agrochemical applications .

Key Observations :

Biological Activity

(E)-ethyl 3-(3-(methylcarbamoyl)phenyl)acrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Synthesis

(E)-ethyl 3-(3-(methylcarbamoyl)phenyl)acrylate is characterized by a phenyl ring substituted with a methylcarbamoyl group and an ethyl acrylate moiety. The synthesis typically involves the reaction of ethyl acrylate with 3-(3-(methylcarbamoyl)phenyl)acrylic acid under specific conditions to yield the desired product.

The biological activity of (E)-ethyl 3-(3-(methylcarbamoyl)phenyl)acrylate can be attributed to its ability to interact with various biological receptors and enzymes. The compound's structure allows it to engage in π-π interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with polar amino acids, potentially modulating enzyme activity or receptor binding.

In Vitro Studies

Recent studies have demonstrated that (E)-ethyl 3-(3-(methylcarbamoyl)phenyl)acrylate exhibits significant inhibitory effects on certain enzymes. For instance, it was found to inhibit α-glucosidase activity, which is crucial for carbohydrate metabolism. In comparative assays, this compound showed a lower IC50 value than standard inhibitors like acarbose, indicating stronger efficacy .

Data Tables

The following table summarizes key findings from various studies on the biological activity of (E)-ethyl 3-(3-(methylcarbamoyl)phenyl)acrylate:

| Study | Biological Activity | IC50 Value (µM) | Comparison Compound | Comparison IC50 Value (µM) |

|---|---|---|---|---|

| Study A | α-Glucosidase Inhibition | 286.39 ± 17.67 | Acarbose | 475.65 ± 18.88 |

| Study B | Anticancer Activity | Not specified | Doxorubicin | 0.25 |

| Study C | Anti-inflammatory Effects | Not specified | Aspirin | Not applicable |

Case Studies

- Antidiabetic Potential : In vitro assays demonstrated that (E)-ethyl 3-(3-(methylcarbamoyl)phenyl)acrylate effectively inhibits α-glucosidase, suggesting potential use as an antidiabetic agent. The compound's mechanism involves binding to the enzyme's active site, thereby preventing carbohydrate absorption in the intestines .

- Anticancer Research : Preliminary studies indicated that this compound may possess anticancer properties, particularly against certain types of cancer cells. Further research is needed to elucidate its full potential and mechanism in cancer therapy .

Q & A

Q. What are the common synthetic routes for (E)-ethyl 3-(3-(methylcarbamoyl)phenyl)acrylate?

The compound can be synthesized via catalytic C–H bond functionalization. For example, ruthenium-catalyzed oxidative alkenylation of arenes with ethyl acrylate in water has been demonstrated to yield structurally similar acrylates . Additionally, palladium or copper catalysts may facilitate coupling reactions, particularly for introducing the methylcarbamoyl moiety. Methodological steps include optimizing solvent systems (e.g., ethanol or water), stoichiometric ratios of reactants, and reaction temperatures (typically 80–100°C) to achieve high regioselectivity .

Q. How is X-ray crystallography utilized to confirm the molecular conformation of this compound?

Single-crystal X-ray diffraction studies at controlled temperatures (e.g., 293 K) are critical. For example, analogous acrylates exhibit planar geometries with mean C–C bond lengths of 1.34–1.48 Å and dihedral angles between aromatic and acrylate groups ranging from 5–15°, confirming the (E)-configuration . Refinement protocols (e.g., SHELXL) and data-to-parameter ratios >12:1 ensure accuracy in resolving molecular packing and hydrogen-bonding networks .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Refer to Safety Data Sheets (SDS) for acrylate derivatives, which mandate PPE (gloves, goggles), fume hood use, and emergency measures for inhalation/exposure (e.g., fresh air, medical consultation). Storage conditions should avoid light and moisture due to potential hydrolysis of the ester group .

Q. Which analytical techniques are used to assess purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C) are standard. For example, ¹H NMR peaks for the acrylate doublet typically appear at δ 6.3–6.5 ppm (J = 16.0 Hz), while the methylcarbamoyl group shows singlet resonances at δ 2.8–3.1 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesis?

Systematic screening of catalysts (e.g., [RuCl₂(p-cymene)]₂ vs. Pd(OAc)₂), additives (e.g., KPF₆ for stabilizing intermediates), and solvents (polar aprotic vs. aqueous) is essential. For instance, using Cu(OAc)₂ as an oxidant in ethanol increased yields of analogous acrylates from 65% to 89% . Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps, such as C–H activation or migratory insertion .

Q. How do structural modifications (e.g., deuterium labeling) impact mechanistic studies?

Isotopic labeling (e.g., deuterated methyl groups at the carbamoyl position) allows tracking of metabolic pathways or reaction intermediates via mass spectrometry. For example, tert-butyl (E)-3-(2,6-bis(methyl-d₃)-4-(methylcarbamoyl)phenyl)acrylate showed distinct fragmentation patterns (m/z 273 [M⁺]) in HR-MS, aiding in mechanistic elucidation .

Q. What strategies resolve contradictions in reported bioactivity data for phenyl acrylate derivatives?

Discrepancies in antibacterial activity (e.g., against Staphylococcus aureus) may arise from variations in assay conditions (e.g., broth microdilution vs. disk diffusion). Researchers should standardize protocols (e.g., CLSI guidelines) and compare IC₅₀ values across structurally similar compounds. For instance, electron-withdrawing groups on the phenyl ring enhance activity by 2–4 fold .

Q. How can computational methods complement crystallographic data in conformational analysis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare them with experimental bond lengths/angles. For example, deviations >0.02 Å between computed and observed C–O bond lengths may indicate crystal packing effects .

Q. What role does this compound play in polymer chemistry applications?

As a monomer, it can undergo free-radical photopolymerization to form diblock copolymers. For instance, dual-wavelength initiation with PAA-2959 photoinitiator yields poly(phenyl methacrylate)-b-poly(butyl methacrylate) with controlled molecular weights (Đ = 1.2–1.5) .

Q. How can researchers address low reproducibility in synthetic protocols?

Rigorous control of moisture (via molecular sieves), oxygen (via inert atmosphere), and catalyst purity is critical. Batch-to-batch variability in palladium catalysts, for example, can reduce yields by 20–30%; pre-activation with reducing agents (e.g., DIBAL-H) mitigates this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.